molecular formula C15H15NO2S B11053622 1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone

Cat. No.: B11053622
M. Wt: 273.4 g/mol
InChI Key: APITVTNESFEFDZ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-FURYLMETHYL)SULFANYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-FURYLMETHYL)SULFANYL]-1-ETHANONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Furylmethyl Group: The furylmethyl group can be introduced through a nucleophilic substitution reaction, where a furylmethyl halide reacts with the indole derivative.

    Formation of the Ethanone Moiety: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-FURYLMETHYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-FURYLMETHYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-THIENYLMETHYL)SULFANYL]-1-ETHANONE: Similar structure with a thiophene ring instead of a furan ring.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-PYRIDYLMETHYL)SULFANYL]-1-ETHANONE: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(2-FURYLMETHYL)SULFANYL]-1-ETHANONE is unique due to the presence of the furan ring, which can impart specific chemical and biological properties. The furan ring can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(furan-2-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C15H15NO2S/c17-15(11-19-10-13-5-3-9-18-13)16-8-7-12-4-1-2-6-14(12)16/h1-6,9H,7-8,10-11H2

InChI Key

APITVTNESFEFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSCC3=CC=CO3

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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